Cas no 1225734-71-3 (3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(3,4-dimethylphenyl)pyridine-2-carboxylic acid
- 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid
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- MDL: MFCD16314265
- インチ: 1S/C14H13NO2/c1-9-5-6-11(8-10(9)2)12-4-3-7-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)
- InChIKey: RTJXRFWBNBOFDT-UHFFFAOYSA-N
- SMILES: OC(C1C(=CC=CN=1)C1C=CC(C)=C(C)C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 279
- XLogP3: 3.1
- トポロジー分子極性表面積: 50.2
3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 197243-2.500g |
3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid, 95% |
1225734-71-3 | 95% | 2.500g |
$1733.00 | 2023-09-07 |
3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acidに関する追加情報
Introduction to 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid (CAS No: 1225734-71-3)
3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 1225734-71-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine carboxylic acid class, characterized by its fused heterocyclic pyridine ring and a carboxylic acid functional group. The presence of two methyl substituents on the phenyl ring at the 3 and 4 positions enhances its structural complexity and potential pharmacological properties.
The molecular structure of 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid consists of a pyridine core linked to a phenyl ring via an amide-like connection at the 2-position of the pyridine ring. This structural motif is highly relevant in the design of bioactive molecules due to its ability to interact with various biological targets. The dimethyl substitution on the phenyl ring not only influences electronic properties but also impacts solubility and metabolic stability, making it a critical factor in drug development.
In recent years, 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid has garnered attention as a key intermediate in synthesizing novel therapeutic agents. Its unique structural features make it a versatile scaffold for exploring new pharmacophores. Researchers have been particularly interested in its potential applications in treating neurological disorders, where modulating pyridine-based compounds has shown promise. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors has been a focal point of investigation.
One of the most compelling aspects of 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid is its role in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop targeted therapies with fewer side effects. The pyridine carboxylic acid moiety in this compound provides a scaffold that can be modified to enhance binding affinity to kinase domains.
Recent studies have highlighted the compound’s potential in addressing inflammation-related diseases. The interaction between 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid and inflammatory cytokines has been explored, revealing its ability to modulate inflammatory pathways. This finding is particularly significant given the increasing prevalence of chronic inflammatory conditions worldwide. The compound’s dual functionality—both as a substrate for metabolic enzymes and as an inhibitor of inflammatory pathways—makes it a promising candidate for further development.
The synthesis of 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic system present in this compound. These synthetic advances have not only improved accessibility but also paved the way for large-scale production for research and commercial purposes.
In terms of pharmacokinetic properties, 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid exhibits interesting characteristics that make it suitable for drug development. Its moderate solubility in both water and organic solvents enhances its bioavailability, while its stability under various conditions ensures prolonged shelf life. Additionally, preliminary toxicological studies suggest that it is well-tolerated at therapeutic doses, although further extensive testing is necessary to fully assess its safety profile.
The future prospects of 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid are vast and multifaceted. Ongoing research aims to explore its potential in treating not only neurological and inflammatory disorders but also other conditions such as cardiovascular diseases and metabolic syndromes. The compound’s versatility as a scaffold for drug design ensures that it will remain a cornerstone in medicinal chemistry for years to come.
In conclusion, 1225734-71-3 represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse applications. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts worldwide. As research continues to uncover new therapeutic possibilities, 1225734-71-3 will undoubtedly play a pivotal role in shaping the future of medicine.
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